molecular formula C22H36O B1585600 Hexadecanophenone CAS No. 6697-12-7

Hexadecanophenone

Cat. No. B1585600
CAS RN: 6697-12-7
M. Wt: 316.5 g/mol
InChI Key: IIOLAWJMOGLOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Hexadecanophenone consists of a phenyl group (C6H5) attached to a hexadecanone group (CO(CH2)14CH3) . The InChI representation of the molecule is InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 .


Physical And Chemical Properties Analysis

Hexadecanophenone is a white to orange to green powder or crystal . It has a melting point of 61-65 °C and a boiling point of 248 °C at 12 mmHg . The density of Hexadecanophenone is 0.8692 and its refractive index is estimated to be 1.4675 .

Scientific Research Applications

Antioxidant and Antimicrobial Applications

Hexadecanophenone and related compounds have demonstrated significant potential in antioxidant and antimicrobial applications. For instance, studies on Euphorbia royleana using hexane extracts, which may contain hexadecanophenone-like compounds, revealed potent antioxidant activity. These extracts exhibited strong free radical scavenging abilities and substantial ferric reducing power, suggesting their potential as natural antioxidants (Ashraf et al., 2014). Additionally, the hexane extract showed remarkable antimicrobial properties against various microorganisms, indicating its potential for pharmaceutical applications.

Flame Retardant and Material Science

Hexadecanophenone derivatives have been explored in material science, particularly in flame retardant applications. A study on hexa(4-maleimido-phenoxyl)-cyclotriphosphazene, a compound related to hexadecanophenone, demonstrated its effectiveness in enhancing the flame-retardant properties of epoxy resins. This compound significantly improved the limiting oxygen index and reduced the peak heat release rate, indicating its potential as a flame retardant (Yang et al., 2016).

Environmental Applications

In environmental science, hexadecanophenone-related compounds have been utilized in the extraction of pollutants. For instance, the use of hexane as a diluent in emulsion liquid membrane systems has been effective in extracting bisphenol A from aqueous solutions. This demonstrates the potential of hexadecanophenone-like compounds in environmental remediation technologies (Dâas & Hamdaoui, 2010).

Phytochemical Analysis

Hexadecanophenone and its analogs have been used in the analysis of phytochemical constituents in various medicinal plants. A study involving gas chromatography-mass spectrometric analysis of hexane extracts from medicinal plants identified several compounds, highlighting the role of hexadecanophenone-related substances in phytochemical research (Kaplan, 2020).

properties

IUPAC Name

1-phenylhexadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOLAWJMOGLOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217181
Record name 1-Hexadecanone, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanophenone

CAS RN

6697-12-7
Record name 1-Hexadecanone, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006697127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6697-12-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexadecanone, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecanophenone
Reactant of Route 2
Reactant of Route 2
Hexadecanophenone
Reactant of Route 3
Reactant of Route 3
Hexadecanophenone
Reactant of Route 4
Reactant of Route 4
Hexadecanophenone
Reactant of Route 5
Reactant of Route 5
Hexadecanophenone
Reactant of Route 6
Reactant of Route 6
Hexadecanophenone

Citations

For This Compound
40
Citations
S Kieatiwong, GC Miller - Environmental Toxicology and …, 1992 - Wiley Online Library
… The vapor pressures of hexanophenone, octanophenone, dodecanophenone, hexadecanophenone, and octadecanophenone were determined by a variation of the capillary GC …
Number of citations: 6 setac.onlinelibrary.wiley.com
AJ Simpson, G Woods, O Mehrzad - Analytical chemistry, 2008 - ACS Publications
… Essentially, if it is possible to subedit a spectrum of hexadecanophenone from a mixture, it … for a mixture of phenanthracene and hexadecanophenone. Top right: chemical structures; the …
Number of citations: 33 pubs.acs.org
JP Grinias, DS Keil, JW Jorgenson - Journal of Chromatography A, 2014 - Elsevier
… The analyte used for efficiency measurements was hexadecanophenone (TCI America, Portland, OR) with thiourea (Sigma Chemical Company, St. Louis, MO) serving as a dead time …
Number of citations: 23 www.sciencedirect.com
RM Smith, MM Sanagi - Journal of Chromatography A, 1990 - Elsevier
The changes in retention and selectivity of a series of model test compounds on an octadecylsilyl-silica column in supercritical fluid chromatography have been examined at different …
Number of citations: 29 www.sciencedirect.com
ES Ahuja, JP Foley - Journal of Chromatography A, 1994 - Elsevier
Separations of very hydrophobic neutral analytes were achieved using hydrophobic interaction electrokinetic chromatography (HI-EKC). Alkyl aryl ketone homologues …
Number of citations: 44 www.sciencedirect.com
M MarsináSanagi - Analyst, 1991 - pubs.rsc.org
The factors affecting the retention of analytes in supercritical fluid chromatography on cyano-bonded silica columns have been examined by using a homologous series of alkyl aryl …
Number of citations: 16 pubs.rsc.org
ES Ahtija, JP Foley - Journal of Chromatography A, 1994 - academia.edu
Separations of very hydrophobic neutral analytes were achieved using hydrophobic interaction electrokinetic chromatography (HI-EKC). Alkyl aryl ketone homologues …
Number of citations: 2 www.academia.edu
RM Smith, MM Sanagi - Chromatographia, 1988 - Springer
The application of alkylarylketones and n-alkanes as retention index scale standards in supercritical fluid chromatography has been examined using a packed polystyrene-…
Number of citations: 18 link.springer.com
Y Zhang, H Luo, PW Carr - Journal of Chromatography A, 2012 - Elsevier
… aged at a flow rate of 0.5 mL/min with hexadecanophenone as probe; ▴: (5.0 cm × 0.46 cm) … aged at a flow rate of 0.5 mL/min with hexadecanophenone as probe; ●: (5.0 cm × 0.46 cm) …
Number of citations: 26 www.sciencedirect.com
FD Smith, AJ Stirton… - Journal of the American …, 1967 - Wiley Online Library
… Acetophenone, propiophenone, valerophenone, hexanophenone, decanophenone, laurophenone, and hexadecanophenone were used as reference standards. Separation of the …
Number of citations: 9 aocs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.